2-Ethyl-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-Ethyl-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring substituted with an ethyl group, a piperidinyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4-cyanobenzaldehyde with piperidine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to amines or other derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Products may include oxazole derivatives with hydroxyl or carbonyl groups.
Reduction: Products may include amines or other reduced derivatives.
Substitution: Products may include various substituted oxazole derivatives.
Scientific Research Applications
2-Ethyl-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-(1-piperidinyl)-1,3-oxazole-5-carbonitrile
- 2-Methyl-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile
- 2-Ethyl-5-(1-morpholinyl)-1,3-oxazole-4-carbonitrile
Uniqueness
2-Ethyl-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl group enhances its potential interactions with biological targets, while the nitrile group provides a site for further chemical modifications.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-ethyl-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C11H15N3O/c1-2-10-13-9(8-12)11(15-10)14-6-4-3-5-7-14/h2-7H2,1H3 |
InChI Key |
QYVPKOPITQYGLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(O1)N2CCCCC2)C#N |
Origin of Product |
United States |
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